3'-(Trifluoromethyl)-biphenyl-4-propanoic acid
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Overview
Description
3’-(Trifluoromethyl)-biphenyl-4-propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a propanoic acid functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Major Products Formed:
Oxidation: Formation of carboxylate salts or carbon dioxide.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-(Trifluoromethyl)-biphenyl-4-propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylboronic acids: Similar structure but with a boronic acid group instead of a propanoic acid group
Uniqueness: 3’-(Trifluoromethyl)-biphenyl-4-propanoic acid is unique due to the combination of the biphenyl structure and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C16H13F3O2 |
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Molecular Weight |
294.27 g/mol |
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H13F3O2/c17-16(18,19)14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(20)21/h1-5,7-8,10H,6,9H2,(H,20,21) |
InChI Key |
PSVIYEQPEMPPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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